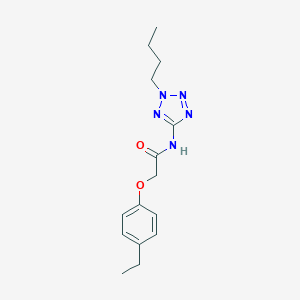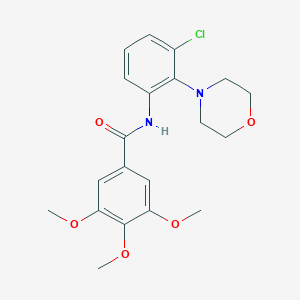
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide, also known as BAY 41-2272, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2001 by Bayer AG, a German pharmaceutical company, and has since been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 involves the activation of soluble guanylate cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP is a second messenger that plays a key role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and inflammation. By activating sGC, N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 increases the production of cGMP, which leads to vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 can induce vasodilation in isolated blood vessels, inhibit platelet aggregation, and reduce the proliferation of smooth muscle cells. In addition, N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 has been shown to have anti-inflammatory effects, including the inhibition of cytokine production and the suppression of leukocyte adhesion.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 in lab experiments is its specificity for sGC. Unlike other vasodilators, such as nitric oxide donors, N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 specifically targets the sGC pathway, which allows for more precise modulation of cGMP levels. However, one limitation of using N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 is its relatively short half-life, which can make it difficult to maintain consistent levels of the compound in in vitro and in vivo experiments.
Future Directions
There are several potential future directions for the study of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272. One area of interest is the development of novel sGC activators that have longer half-lives and improved pharmacokinetic properties. Another area of interest is the exploration of the therapeutic potential of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 in various disease states, including cardiovascular disease, pulmonary hypertension, and inflammatory disorders. Finally, there is also interest in studying the potential interactions between N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 and other signaling pathways, such as the nitric oxide pathway, to better understand the complex mechanisms that regulate vascular function and inflammation.
Conclusion:
In conclusion, N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 is a promising compound with potential therapeutic applications in cardiovascular disease, pulmonary hypertension, and inflammatory disorders. Its mechanism of action involves the activation of sGC, which leads to vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects. While there are some limitations to using N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 in lab experiments, its specificity for sGC makes it a valuable tool for studying the cGMP signaling pathway. Further research is needed to fully understand the potential of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 and to develop new compounds that can improve its pharmacokinetic properties and therapeutic efficacy.
Synthesis Methods
The synthesis of N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 involves a multi-step process that begins with the reaction of 4-ethylphenol and ethyl bromoacetate to form 2-(4-ethylphenoxy)acetic acid. This acid is then converted to the corresponding acid chloride, which is reacted with sodium azide to produce the tetrazole ring. The final step involves the reaction of the tetrazole derivative with butylamine to form N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272.
Scientific Research Applications
N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cardiovascular diseases. It has been shown to have vasodilatory effects, which can help to reduce blood pressure and improve blood flow. In addition, N-(2-butyl-2H-tetrazol-5-yl)-2-(4-ethylphenoxy)acetamide 41-2272 has been shown to have anti-inflammatory and anti-proliferative effects, which may be useful in the treatment of various inflammatory and proliferative diseases.
properties
Molecular Formula |
C15H21N5O2 |
|---|---|
Molecular Weight |
303.36 g/mol |
IUPAC Name |
N-(2-butyltetrazol-5-yl)-2-(4-ethylphenoxy)acetamide |
InChI |
InChI=1S/C15H21N5O2/c1-3-5-10-20-18-15(17-19-20)16-14(21)11-22-13-8-6-12(4-2)7-9-13/h6-9H,3-5,10-11H2,1-2H3,(H,16,18,21) |
InChI Key |
BMDQORGQJDRDHB-UHFFFAOYSA-N |
SMILES |
CCCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)CC |
Canonical SMILES |
CCCCN1N=C(N=N1)NC(=O)COC2=CC=C(C=C2)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-methylbenzamide](/img/structure/B244332.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-methylbenzamide](/img/structure/B244334.png)

![4-bromo-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244336.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-2-methoxybenzamide](/img/structure/B244340.png)
![4-ethoxy-N-{2-[4-(methylsulfonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244346.png)

![4-butoxy-N-[3-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B244348.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B244349.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-4-isopropylbenzamide](/img/structure/B244350.png)
![N-({3-[5-(hydroxymethyl)furan-2-yl]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide](/img/structure/B244351.png)
![5-nitro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B244352.png)
![N-{3-Chloro-4-[4-(2-methylbenzoyl)piperazin-1-YL]phenyl}-3-methylbenzamide](/img/structure/B244354.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B244355.png)